molecular formula C16H15NO4S B2370128 2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1009266-12-9

2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B2370128
CAS No.: 1009266-12-9
M. Wt: 317.36
InChI Key: YBNFARCMGBPBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl-containing tetrahydroisoquinolines. This compound is characterized by the presence of a benzenesulfonyl group attached to the tetrahydroisoquinoline core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of benzenesulfonyl chloride and tetrahydroisoquinoline as starting materials. The reaction proceeds through sulfonylation, where the benzenesulfonyl chloride reacts with the tetrahydroisoquinoline under basic conditions to form the sulfonylated intermediate. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rates and yields. Additionally, solvent selection and temperature control are crucial factors in optimizing the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonyl-containing compound with different reactivity and applications.

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.

Uniqueness

2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the combination of the benzenesulfonyl and carboxylic acid groups on the tetrahydroisoquinoline core. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-16(19)15-10-12-6-4-5-7-13(12)11-17(15)22(20,21)14-8-2-1-3-9-14/h1-9,15H,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNFARCMGBPBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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